ML67-33

Descripción

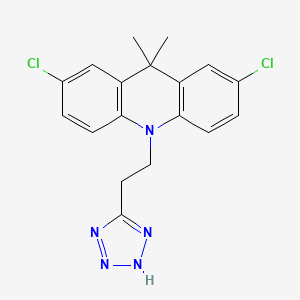

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPMJOXQJUGJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of ML67-33

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of the small molecule ML67-33, a selective activator of specific two-pore domain potassium (K2P) channels. The information is compiled from primary research and is intended for a scientific audience engaged in ion channel research and drug discovery.

Core Mechanism of Action

This compound is a selective activator of the thermo- and mechano-sensitive K2P channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily. Its primary targets are:

-

K2P2.1 (TREK-1)

-

K2P10.1 (TREK-2)

-

K2P4.1 (TRAAK)

The fundamental mechanism of this compound is the potentiation of potassium ion (K+) currents through these channels. Biophysical studies have revealed that this compound reversibly increases channel currents by directly activating the extracellular selectivity filter-based "C-type" gate.[1] This gate is the core gating apparatus for these channels, upon which various physiological stimuli converge. By targeting this gate, this compound effectively stabilizes the open conformation of the channel, leading to an increased K+ efflux and consequent hyperpolarization of the cell membrane. This action dampens cellular excitability, which is the basis for its therapeutic potential in conditions like pain and migraine.[1]

Signaling Pathway and Molecular Interaction

This compound acts as a direct chemical modulator of the ion channel protein itself, rather than engaging a complex intracellular signaling cascade. The activation is independent of the cellular context, as demonstrated by its similar efficacy in both Xenopus oocytes and mammalian HEK293T cells. The binding site is believed to be a cryptic pocket near the selectivity filter, which, when occupied by this compound, reduces the dynamic movements of the filter and surrounding structures, thus promoting the channel's "leak" or open state.

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified across several experimental systems. The half-maximal effective concentration (EC50) values are summarized below.

| Target Channel | Experimental System | EC50 (µM) | Reference |

| K2P2.1 (TREK-1) | Xenopus Oocytes | 21.8 - 29.4 | [1] |

| K2P2.1 (TREK-1) | HEK293T Cells | 9.7 ± 1.2 | [1] |

| K2P10.1 (TREK-2) | Xenopus Oocytes | 30.2 | [1] |

| K2P4.1 (TRAAK) | Xenopus Oocytes | 27.3 |

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, from high-throughput screening to electrophysiological validation.

High-Throughput Screening (Yeast-Based Assay)

This compound was identified from a screen of 106,281 small molecules using a novel yeast-based functional assay. This method circumvents the challenges of electrophysiology-based screening for "leak" channels.

Methodology:

-

Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which is deficient in endogenous potassium uptake systems, was used.

-

Channel Expression: The yeast was transformed with a plasmid to express the murine K2P2.1 (TREK-1) channel.

-

Growth-Based Readout: The expression of functional TREK-1 channels allows yeast to grow in media with low potassium concentrations, which would otherwise be non-permissive for growth. Channel activators enhance this growth, while inhibitors suppress it.

-

Screening Protocol:

-

Yeast cells expressing TREK-1 were plated in 384-well plates containing low-potassium medium.

-

Compounds from the small molecule library were added to each well at a final concentration of approximately 10 µM.

-

Plates were incubated, and cell growth (viability) was quantified by measuring the fluorescence of Resazurin (Alamar Blue), which is reduced by metabolically active cells.

-

Hits (activators) were identified as compounds that significantly increased the fluorescence signal compared to vehicle controls (DMSO).

-

Electrophysiological Validation: Two-Electrode Voltage Clamp (TEVC)

Hits from the primary screen were validated using TEVC on Xenopus laevis oocytes expressing the target K2P channels.

Methodology:

-

Oocyte Preparation: Oocytes were surgically harvested from female Xenopus laevis frogs. Stage V-VI oocytes were selected and defolliculated.

-

cRNA Injection: Oocytes were injected with cRNA encoding the specific murine K2P channel subunits (e.g., K2P2.1, K2P10.1, K2P4.1).

-

Incubation: Injected oocytes were incubated for 1-4 days at 18°C to allow for channel expression.

-

TEVC Recording:

-

Oocytes were placed in a recording chamber and perfused with a standard recording solution (ND96).

-

Two glass microelectrodes (filled with 3 M KCl) were inserted into the oocyte: one to measure membrane potential and one to inject current.

-

The membrane potential was clamped at a holding potential (e.g., -80 mV).

-

Currents were elicited by applying voltage steps or ramps.

-

This compound was applied via the perfusion system at various concentrations to determine dose-response relationships and calculate EC50 values.

-

Electrophysiological Validation: Whole-Cell Patch Clamp

To confirm the action of this compound in a mammalian system, whole-cell patch-clamp recordings were performed on HEK293T cells.

Methodology:

-

Cell Culture and Transfection: HEK293T cells were cultured under standard conditions. Cells were transiently transfected with a plasmid containing the murine K2P2.1 (TREK-1) cDNA and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Cell Plating: 24-48 hours post-transfection, cells were plated onto glass coverslips for recording.

-

Whole-Cell Recording:

-

A coverslip was transferred to a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.

-

Borosilicate glass pipettes (3-5 MΩ) were filled with an intracellular (pipette) solution.

-

A giga-ohm seal was formed between the pipette tip and the membrane of a GFP-positive cell. The membrane patch was then ruptured by suction to achieve the whole-cell configuration.

-

The membrane potential was clamped (e.g., at -60 mV), and currents were recorded in response to voltage ramps (e.g., from -100 mV to +50 mV).

-

This compound was applied to the bath to measure its effect on the whole-cell current.

-

References

The Modulatory Effects of ML67-33 on TREK-1 and TREK-2 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of the small molecule ML67-33 on the two-pore domain potassium (K2P) channels, TREK-1 (K2P2.1) and TREK-2 (K2P10.1). This compound has been identified as a potent activator of these channels, which are critical regulators of neuronal excitability and are implicated in various physiological and pathological processes, including pain, anesthesia, and mood. This document summarizes the quantitative data on this compound's activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

This compound is a dihydroacridine analog that has been shown to rapidly and reversibly activate TREK-1 and TREK-2 channels.[1] Its potency is in the low-micromolar range, and it exhibits selectivity for the thermo- and mechano-sensitive subfamily of K2P channels, which also includes TRAAK (K2P4.1).[1][2] The compound acts directly on the channel's extracellular C-type gate, a novel mechanism that distinguishes it from other K2P modulators.[1][2]

The following tables summarize the key quantitative data for the effects of this compound on TREK-1 and TREK-2 channels based on studies using different expression systems.

Table 1: Potency of this compound on TREK-1 Channels

| Expression System | EC50 (μM) | Emax (Fold Activation) | Reference |

| Xenopus oocytes | 36.3 ± 1.1 | 11.1 ± 0.4 | |

| HEK-293T cells | 9.7 ± 1.2 | 11.4 ± 1.1 | |

| Xenopus oocytes | 21.8 - 29.4 | Not Reported | |

| Cell-free | 36.3 | Not Reported | |

| HEK293 cells | 9.7 | Not Reported |

Table 2: Potency of this compound on TREK-2 Channels

| Expression System | EC50 (μM) | Emax (Fold Activation) | Reference |

| Xenopus oocytes | 30.2 ± 1.4 | Not Reported | |

| Xenopus oocytes | 30.2 | Not Reported |

Table 3: Selectivity Profile of this compound against other K2P Channels

| Channel | Effect | EC50 (μM) | Reference |

| TRAAK (K2P4.1) | Activation | 27.3 ± 1.2 | |

| TASK-1 (K2P3.1) | No Effect | > 100 | |

| TASK-2 (K2P5.1) | No Effect | > 100 | |

| TASK-3 (K2P9.1) | No Effect | > 100 | |

| TRESK (K2P18.1) | No Effect | > 100 |

Experimental Protocols

The characterization of this compound's effects on TREK-1 and TREK-2 channels has primarily been achieved through electrophysiological techniques in heterologous expression systems. The following are detailed methodologies for the key experiments cited.

Heterologous Expression of TREK Channels

-

Xenopus oocyte Expression:

-

cDNA encoding the human TREK-1 or TREK-2 channel is subcloned into a suitable oocyte expression vector (e.g., pGEMHE).

-

The plasmid is linearized, and cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit.

-

Stage V-VI Xenopus laevis oocytes are harvested and defolliculated.

-

Approximately 50 nL of cRNA (at a concentration of 0.1-1 μg/μL) is injected into each oocyte.

-

Injected oocytes are incubated at 18°C for 2-7 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with penicillin and streptomycin (B1217042) to allow for channel expression.

-

-

Mammalian Cell Line Expression (HEK-293T):

-

HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cells are transiently transfected with a mammalian expression vector (e.g., pcDNA3.1) containing the cDNA for TREK-1 or TREK-2 using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene, such as green fluorescent protein (GFP), is often performed to identify transfected cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

Electrophysiological Recordings

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

An injected oocyte is placed in a recording chamber and perfused with an external solution (e.g., 2 mM [K+]o, pH 7.4).

-

Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

The holding potential is typically set to -80 mV.

-

Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., from -150 mV to +50 mV).

-

This compound is applied via the perfusion system at various concentrations to determine the dose-response relationship. Data are normalized to the basal channel activity before drug application.

-

-

Whole-Cell Patch Clamp in HEK-293T Cells:

-

Transfected HEK-293T cells are identified by GFP fluorescence.

-

A glass micropipette (resistance 2-5 MΩ) filled with an internal solution (e.g., containing 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2) is brought into contact with a cell to form a high-resistance seal (GΩ seal).

-

The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The holding potential is set to -40 mV.

-

Currents are elicited by voltage ramps (e.g., from -150 mV to +50 mV).

-

This compound is applied to the bath solution at different concentrations to establish a dose-response curve.

-

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound on TREK-1 and TREK-2 channels.

Caption: Proposed mechanism of this compound action on TREK channels.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for characterizing the effects of a compound like this compound on TREK channels.

Caption: Workflow for characterizing this compound's effects.

References

The Discovery and Initial Characterization of ML67-33: A K2P Potassium Channel Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel subfamily, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2] Its discovery through a high-throughput functional screen has provided a valuable pharmacological tool for the investigation of these channels, which play crucial roles in cellular excitability, nociception, and anesthesia. This document provides a comprehensive overview of the initial characterization of this compound, including its biological activity, the experimental protocols used for its validation, and its known signaling pathways.

Introduction

Two-pore domain potassium (K2P) channels are key players in establishing and maintaining the resting membrane potential in a variety of cell types.[3] Their "leak" potassium currents are fundamental in regulating cellular excitability. The lack of selective pharmacological modulators has historically hindered the detailed study of these channels. The identification of this compound as a selective activator of the TREK subfamily of K2P channels has been a significant advancement in the field.[4] this compound has been shown to increase channel currents by acting on the core gating apparatus of the channels.[1] Notably, in a mouse model of migraine, this compound demonstrated the ability to alleviate pain symptoms through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.

Physicochemical and Biological Properties of this compound

This compound is a dihydroacridine analog with the following properties:

| Property | Value | Reference |

| Molecular Formula | C18H17Cl2N5 | |

| Molecular Weight | 374.27 g/mol | |

| CAS Number | 1443290-89-8 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Quantitative Biological Activity

The potency of this compound as a K2P channel activator has been quantified using electrophysiological techniques in different expression systems. The half-maximal effective concentration (EC50) values are summarized below.

| Channel | Expression System | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |

| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 |

Experimental Protocols

The initial characterization of this compound relied on several key experimental methodologies.

High-Throughput Functional Screen

This compound was identified from a high-throughput screen of a large chemical library. This screen utilized a yeast-based assay where the growth of yeast was dependent on the activity of the expressed mammalian K2P channel, K2P2.1 (TREK-1). This innovative approach circumvented the challenges associated with electrophysiology-based screening for leak channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The activity of this compound on K2P channels expressed in Xenopus oocytes was characterized using the two-electrode voltage clamp (TEVC) technique.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subtype (e.g., TREK-1, TREK-2, TRAAK).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution.

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage ramps or steps are applied to elicit channel currents, which are recorded before and after the application of this compound at various concentrations.

-

Dose-response curves are generated by plotting the normalized current against the concentration of this compound to determine the EC50 value.

-

Whole-Cell Patch Clamp in HEK293 Cells

To confirm the activity of this compound in a mammalian expression system, whole-cell patch-clamp recordings were performed on Human Embryonic Kidney (HEK293) cells transiently transfected with the K2P channel of interest.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid containing the cDNA for the desired K2P channel.

-

Cell Plating: Transfected cells are plated onto glass coverslips for recording 24-48 hours post-transfection.

-

Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is brought into contact with a single transfected cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The cell membrane under the pipette tip is ruptured by applying further suction, establishing the whole-cell configuration.

-

The membrane potential is clamped, and currents are recorded in response to voltage protocols before and after the application of this compound.

-

Signaling Pathways and Experimental Workflows

The activation of TREK-1 and TREK-2 channels by this compound initiates downstream signaling events that contribute to its physiological effects.

Caption: Workflow for the discovery and electrophysiological characterization of this compound.

Caption: Proposed signaling cascade for the analgesic effects of this compound.

Conclusion

This compound represents a significant breakthrough in the pharmacology of K2P channels. Its selective activation of the TREK subfamily provides a powerful tool for dissecting the physiological and pathophysiological roles of these important ion channels. The detailed characterization of its activity through robust electrophysiological methods validates its utility for in vitro and in vivo studies. Further research into the downstream signaling pathways modulated by this compound will likely uncover new therapeutic opportunities for a range of neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ML67-33: A Technical Guide to a Selective K2P Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the temperature- and mechano-sensitive members of this family: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] Identified through a high-throughput yeast-based functional screen, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of these channels and as a potential therapeutic lead, particularly in the context of pain and migraine.[1] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with this compound.

Core Molecular and Chemical Properties

This compound is a dihydroacridine analogue with the following key properties:

| Property | Value | Reference |

| Molecular Weight | 374.27 g/mol | [2] |

| Chemical Formula | C₁₈H₁₇Cl₂N₅ | [2] |

| CAS Number | 1443290-89-8 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action

This compound selectively activates TREK-1, TREK-2, and TRAAK channels, which are members of the K2P family responsible for generating "leak" potassium currents. These currents play a crucial role in setting the resting membrane potential and regulating cellular excitability. Biophysical studies have revealed that this compound increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels. This activation is reversible.

The potency of this compound varies slightly depending on the specific channel and the experimental system used for its characterization.

| Channel Subtype | Experimental System | EC₅₀ (μM) |

| TREK-1 (K2P2.1) | Xenopus oocytes | 21.8 - 29.4 |

| HEK293 cells | 9.7 | |

| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 |

| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 |

Experimental Protocols

High-Throughput Screening for K2P Channel Modulators (Yeast-Based Assay)

This compound was originally identified from a screen of 106,281 small molecules using a yeast-based assay. This method leverages a potassium-uptake-deficient yeast strain (SGY1528) where growth is dependent on the function of an expressed mammalian K2P channel.

Methodology:

-

Yeast Strain and Plasmids: The Saccharomyces cerevisiae strain SGY1528, which lacks endogenous potassium uptake systems, is transformed with a plasmid encoding the target K2P channel (e.g., K2P2.1/TREK-1).

-

Growth Conditions: Transformed yeast are grown in liquid media with limited potassium concentrations (e.g., 0-2 mM KCl).

-

Compound Screening: The library of small molecules is added to the yeast cultures in a 384-well plate format.

-

Growth Readout: Yeast growth is monitored as a measure of channel activity. A common method is the use of a resazurin-based fluorescence assay, where metabolically active yeast reduces resazurin (B115843) to the fluorescent resorufin.

-

Hit Identification: Compounds that either enhance (activators) or inhibit (inhibitors) yeast growth compared to controls are identified as "hits." this compound was identified as an activator.

Electrophysiological Recording in Xenopus Oocytes

The functional effects of this compound on K2P channels are commonly validated using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subtype of interest.

-

Incubation: Injected oocytes are incubated to allow for channel expression in the plasma membrane.

-

TEVC Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the channel's current.

-

Data Analysis: Current-voltage (I-V) relationships are recorded, and dose-response curves are generated to calculate the EC₅₀.

In Vivo Mouse Model of Migraine

The therapeutic potential of this compound in migraine has been investigated using a nitric oxide (NO) donor-induced mouse model.

Methodology:

-

Animal Model: C57Bl/6J mice are used for this model.

-

Induction of Migraine-like Phenotype: A migraine-like state is induced by the administration of an NO donor, such as isosorbide (B1672297) dinitrate (ISDN) or nitroglycerin (NTG).

-

Behavioral Testing: Mechanical allodynia, a common symptom of migraine, is assessed by measuring the withdrawal threshold of the periorbital or hind paw region in response to stimulation with von Frey filaments.

-

Drug Administration: this compound is administered to the mice, and its effect on the NO-induced mechanical allodynia is measured.

-

Data Analysis: The withdrawal thresholds before and after drug administration are compared to determine the efficacy of this compound in alleviating migraine-like pain.

Signaling Pathway in Migraine Pathophysiology

In the context of migraine, the activation and sensitization of trigeminal ganglion (TG) sensory neurons are key events that lead to the release of pro-inflammatory peptides like calcitonin gene-related peptide (CGRP), contributing to headache. By activating TREK-1 and TREK-2 channels on these neurons, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neurons less excitable, thereby reducing their firing rate and subsequent release of CGRP. This mechanism is thought to underlie the observed improvement in pain symptoms in the mouse migraine model.

Conclusion

This compound is a selective and potent activator of TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized molecular properties and mechanism of action make it an invaluable tool for studying the roles of these channels in various physiological and pathophysiological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in utilizing this compound in their own studies. Furthermore, the elucidation of its signaling pathway in the context of migraine highlights its potential as a novel therapeutic agent for pain management. As research continues, this compound is poised to further our understanding of K2P channel biology and may pave the way for new drug development strategies.

References

Preclinical Profile of ML67-33: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a small molecule activator of the two-pore-domain potassium (K2P) channels, specifically demonstrating activity on K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Its ability to modulate the activity of these channels, which are key regulators of cellular excitability, has led to its investigation in preclinical models, particularly in the context of pain and migraine. This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, detailing the experimental models, methodologies, and key quantitative findings.

Mechanism of Action

This compound functions by directly targeting and activating the core gating apparatus of the TREK-1, TREK-2, and TRAAK potassium channels.[1][2] This activation leads to an increase in potassium currents, which in turn hyperpolarizes the cell membrane and reduces neuronal excitability. In the context of migraine, this compound has been shown to improve pain symptoms by activating TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1]

Preclinical Models and Experimental Findings

This compound has been evaluated in a range of preclinical models, from in vitro cell-based assays to in vivo models of disease.

In Vitro Models

The primary in vitro systems used to characterize the activity of this compound have been Xenopus oocytes and human embryonic kidney (HEK293) cells engineered to express specific K2P channels.

Quantitative Data: In Vitro Activity of this compound

| Model System | Channel Target | Parameter | Value (μM) | Reference |

| Xenopus Oocytes | K2P2.1 (TREK-1) | EC50 | 21.8 - 29.4 | |

| Xenopus Oocytes | K2P10.1 (TREK-2) | EC50 | 30.2 | |

| Xenopus Oocytes | K2P4.1 (TRAAK) | EC50 | 27.3 | |

| HEK293 Cells | K2P2.1 (TREK-1) | EC50 | 9.7 | |

| Cell-free system | K2P2.1 (TREK-1) | EC50 | 36.3 |

Experimental Protocols: Two-Electrode Voltage Clamp in Xenopus Oocytes

The functional activity of this compound on K2P channels expressed in Xenopus oocytes was determined using the two-electrode voltage clamp (TEVC) technique.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific human K2P channel subunits (K2P2.1, K2P10.1, or K2P4.1).

-

Incubation: Injected oocytes are incubated to allow for channel expression on the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps or ramps are applied to elicit channel currents.

-

This compound is applied to the bath solution at varying concentrations to determine its effect on the channel currents.

-

Dose-response curves are generated by measuring the current potentiation at each concentration of this compound to calculate the EC50 value.

-

Ex Vivo Model: Trigeminal Ganglion Sensory Neurons

To investigate the effects of this compound on neurons relevant to migraine pathophysiology, primary cultures of trigeminal ganglion (TG) sensory neurons have been utilized.

Experimental Protocols: Electrophysiology in Trigeminal Ganglion Neurons

-

Neuron Culture: Trigeminal ganglia are dissected from rodents and cultured in vitro.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on individual TG neurons.

-

The resting membrane potential and action potential firing are measured in response to current injections.

-

This compound is applied to the culture medium, and its effects on neuronal excitability are quantified.

-

In Vivo Model: Mouse Migraine Model

The therapeutic potential of this compound has been assessed in a mouse model of migraine, where migraine-like pain symptoms are induced by a nitric oxide (NO) donor.

Quantitative Data: In Vivo Efficacy of this compound

| Model | Endpoint | Treatment | Result |

| Mouse Migraine Model | Pain Symptoms | This compound | Improvement in pain symptoms |

Experimental Protocols: Mouse Migraine Model

-

Animal Model: A migraine-like phenotype is induced in mice, often through the administration of a nitric oxide donor like isosorbide (B1672297) dinitrate (ISDN).

-

Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection.

-

Behavioral Assessment: Pain-related behaviors, such as mechanical allodynia, are assessed using von Frey filaments. A decrease in the withdrawal threshold in response to the filaments indicates allodynia.

-

Data Analysis: The effect of this compound on reversing the allodynia is quantified by measuring the change in withdrawal threshold compared to vehicle-treated animals.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in a Neuron

Caption: Mechanism of action of this compound in reducing neuronal excitability.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the efficacy of this compound in a mouse migraine model.

References

ML67-33: A Technical Guide to its Role in Regulating Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subfamilies. These channels are critical regulators of neuronal excitability, and their activation by this compound leads to membrane hyperpolarization and a subsequent reduction in neuronal firing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on neuronal activity, detailed experimental protocols for its characterization, and its potential as a therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy and migraine.

Introduction

Neuronal hyperexcitability is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and migraine.[1][2] The precise control of neuronal firing is predominantly governed by the interplay of various ion channels. Among these, potassium channels play a crucial role in setting the resting membrane potential and repolarizing the membrane following an action potential. The two-pore domain potassium (K2P) channels, a family of leak potassium channels, are key determinants of this regulation.

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of TREK-1, TREK-2, and TRAAK channels and as a potential lead compound for the development of novel therapeutics. This document synthesizes the current understanding of this compound's function, providing a technical resource for researchers in the field.

Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels, increasing the outward potassium current.[3] This enhanced potassium efflux drives the neuronal membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. By moving the membrane potential further from the threshold for action potential generation, this compound effectively dampens neuronal excitability.

Signaling Pathway

The interaction of this compound with K2P channels and its downstream effects on neuronal excitability can be summarized in the following signaling pathway:

Caption: Signaling pathway of this compound in regulating neuronal excitability.

Quantitative Data

The activity of this compound has been quantified in various experimental systems. The following tables summarize the key findings.

Potency of this compound on K2P Channels

| Channel Subtype | Expression System | EC50 (µM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | |

| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | |

| K2P2.1 (TREK-1) | Cell-free | 36.3 |

Effects of this compound on Neuronal Firing Properties (Hypothetical Data for Illustrative Purposes)

| Parameter | Control | This compound (10 µM) | This compound (30 µM) |

| Resting Membrane Potential (mV) | -65 ± 2 | -72 ± 3 | -78 ± 2 |

| Action Potential Threshold (mV) | -50 ± 1.5 | -48 ± 2 | -45 ± 1.8 |

| Firing Frequency (Hz) at 2x Rheobase | 15 ± 3 | 8 ± 2 | 3 ± 1 |

| Rheobase (pA) | 100 ± 10 | 150 ± 12 | 220 ± 15 |

| Afterhyperpolarization Amplitude (mV) | 10 ± 1 | 15 ± 1.5 | 18 ± 1.2 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity in response to this compound in a heterologous expression system.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel subtype (e.g., TREK-1, TREK-2, or TRAAK). Incubate for 2-5 days at 18°C.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5).

-

Electrophysiology: Impale the oocyte with two glass microelectrodes (0.5-2 MΩ) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -80 mV.

-

Data Acquisition: Record whole-cell currents using a voltage-clamp amplifier. Apply voltage steps to elicit channel activity.

-

Drug Application: Perfuse this compound at various concentrations into the recording chamber and record the resulting changes in current.

Whole-Cell Patch Clamp in HEK293 Cells

This method allows for the recording of ion channel activity with high resolution in a mammalian cell line.

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid containing the cDNA for the K2P channel of interest. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Pipette Preparation: Pull glass microelectrodes (3-5 MΩ) and fill with an internal solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

-

Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.

-

Drug Application: Apply this compound via a perfusion system and record the dose-dependent effects on channel activity and neuronal excitability parameters.

Visualizations

Experimental Workflow

The general workflow for evaluating the effect of this compound on neuronal excitability is depicted below.

References

Pharmacological Profile of ML67-33: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a potent and selective activator of K2P channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] These channels are members of the two-pore domain potassium channel family and are expressed in the central and peripheral nervous systems. They play a crucial role in regulating neuronal excitability and are implicated in various physiological processes, including pain perception and neuroprotection. This compound enhances the activity of these channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing. This profile makes this compound a valuable tool for studying the physiological roles of TREK channels and a potential lead compound for the development of novel therapeutics for conditions such as migraine.[1][2]

Mechanism of Action

This compound functions as a direct activator of TREK-1, TREK-2, and TRAAK channels.[1] It increases the open probability of these channels, leading to an increased efflux of potassium ions from the neuron. This efflux of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. By reducing neuronal excitability, this compound can modulate pain signaling pathways.

Signaling Pathway

The activation of TREK/TRAAK channels by this compound initiates a straightforward yet critical signaling cascade that culminates in the modulation of neuronal excitability. The primary mechanism is the hyperpolarization of the cell membrane.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Target Channel | Cell Type | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | |

| K2P2.1 (TREK-1) | HEK293 cells | 9.7 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 374.27 g/mol |

| Formula | C18H17Cl2N5 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Functional Screen in Yeast

This assay was utilized for the initial identification of this compound as a K2P channel activator.

Methodology:

-

Yeast Strain: A yeast strain engineered to be dependent on potassium influx for growth and expressing the mammalian K2P channel of interest (e.g., TREK-1) was used.

-

Library Screening: The yeast was grown in a low-potassium medium, making its growth dependent on the activity of the expressed K2P channel. A library of small molecules was screened for compounds that promoted yeast growth in these conditions.

-

Hit Identification: Compounds that enhanced yeast growth were identified as potential K2P channel activators. This compound was identified as a "hit" from this screen.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique was used to quantify the activity of this compound on K2P channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes were surgically removed and defolliculated.

-

cRNA Injection: Oocytes were injected with cRNA encoding the specific K2P channel subunit (TREK-1, TREK-2, or TRAAK).

-

Electrophysiological Recording:

-

Two microelectrodes were inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

The oocyte was perfused with a standard recording solution.

-

This compound was applied to the bath at various concentrations.

-

The resulting potassium currents were recorded and analyzed to determine the EC50 values.

-

Whole-Cell Patch-Clamp in HEK293 Cells

This technique was employed to confirm the activity of this compound in a mammalian cell line.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured and transiently transfected with a plasmid encoding the human K2P channel of interest (e.g., TREK-1).

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution was brought into contact with a single transfected cell.

-

A gigaohm seal was formed between the pipette tip and the cell membrane.

-

The membrane patch was ruptured by suction to achieve the whole-cell configuration.

-

The cell was voltage-clamped, and currents were recorded in response to voltage steps.

-

This compound was applied via the perfusion system, and the change in potassium current was measured.

-

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a small molecule modulator of ion channels.

In Vivo Efficacy

The therapeutic potential of this compound was investigated in a mouse model of migraine.

Mouse Migraine Model

Methodology:

-

Animal Model: A mouse model that recapitulates aspects of migraine pathophysiology, such as trigeminal sensitization, was used.

-

Drug Administration: this compound was administered to the animals.

-

Behavioral Assessment: Pain-related behaviors, such as mechanical allodynia (sensitivity to non-painful stimuli), were assessed.

-

Results: Administration of this compound was found to improve pain symptoms in this model, suggesting that activation of TREK-1/2 currents in trigeminal ganglion sensory neurons can alleviate migraine-like pain.

Conclusion

This compound is a selective activator of TREK-1, TREK-2, and TRAAK potassium channels. Its ability to reduce neuronal excitability through membrane hyperpolarization has been demonstrated in both in vitro and in vivo models. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other K2P channel modulators. The data supports its utility as a chemical probe to explore the roles of TREK channels in health and disease and as a starting point for the development of novel analgesics.

References

ML67-33: A Selective Activator of Mechanosensitive K2P Channels

An In-depth Technical Guide to ML67-33 for the Study of Mechanosensitive K2P Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical tool for investigating the function of specific mechanosensitive ion channels. It has been established that this compound is a selective activator of the two-pore domain potassium (K2P) channel family, which includes the mechanosensitive channels TREK-1, TREK-2, and TRAAK. This document will detail its mechanism of action, provide quantitative data, and outline experimental protocols.

Furthermore, to address a broader interest in the study of mechanosensitive ion channels, this guide also includes a section on the pharmacological tools available for studying PIEZO1, a distinct and widely studied mechanosensitive ion channel.

This compound is a small molecule that has been identified as a selective activator of the temperature- and mechano-sensitive K2P channels.[1] It is a dihydroacridine analog developed through a combination of a yeast-based high-throughput screen and subsequent structure-activity relationship studies.[1]

Mechanism of Action

This compound exerts its activating effect on K2P channels through a novel mechanism. Biophysical studies have shown that it reversibly increases channel currents by directly activating the extracellular selectivity filter-based C-type gate.[1] This gate is a core component of the channel's gating apparatus, where various modulatory inputs converge.[1] The action of this compound is independent of the C-terminal domain, which is another known regulatory site for these channels.[2]

References

Methodological & Application

Application Notes and Protocols for the Preparation of a Stock Solution of ML67-33

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step for reliable and reproducible experimental results. This document provides detailed application notes and a protocol for the preparation of a stock solution of ML67-33, a selective activator of temperature- and mechano-sensitive two-pore domain potassium (K2P) channels.

Introduction

This compound is a small molecule known to activate K2P channels such as TREK-1, TREK-2, and TRAAK.[1][2][3] Proper handling and solubilization of this compound are essential for its effective use in various in vitro and in vivo experimental settings. These notes provide the necessary information for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Handling Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate calculations and proper storage.

| Property | Value | Source(s) |

| Molecular Weight | 374.27 g/mol | [1][2] |

| Molecular Formula | C₁₈H₁₇Cl₂N₅ | |

| Purity | ≥98% | |

| CAS Number | 1443290-89-8 | |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |

| Maximum Solubility | 100 mM in DMSO | |

| Storage of Solid | -20°C | |

| Storage of Stock Solution | -80°C (up to 6 months), -20°C (up to 1 month) |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays and in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and solubility of the compound.

-

Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

-

Calculation Example: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 374.27 g/mol * 1000 mg/g = 3.74 mg

-

-

-

Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

For the example above, add 1 mL of DMSO.

-

-

Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief ultrasonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). When ready to use, thaw an aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

Best Practices for Dilution and Use in Aqueous Solutions

This compound, like many small molecules, is hydrophobic and may precipitate when diluted directly into aqueous buffers or cell culture media. To mitigate this, follow these best practices:

-

Serial Dilutions: Perform initial serial dilutions of the DMSO stock solution in DMSO before making the final dilution into your aqueous experimental medium.

-

Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

-

Stepwise Dilution: When preparing the final working solution, add the DMSO stock dropwise to the aqueous buffer while gently vortexing or mixing to aid in solubilization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.

References

Application Notes & Protocols: ML67-33 for In Vivo Migraine Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. A key element in migraine pathophysiology is the activation and sensitization of trigeminal ganglion (TG) sensory neurons, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP)[1][2]. Current therapeutic strategies often target CGRP or its receptor[1][3]. An alternative approach is to directly modulate the excitability of TG neurons to prevent peptide release[1].

ML67-33 is a potent activator of TREK-1 (K2P2.1) and TREK-2 (K2P10.1), which are two-pore domain potassium (K2P) channels. These channels are crucial for setting the resting membrane potential of neurons. By activating TREK-1 and TREK-2, this compound enhances potassium currents, leading to hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism effectively suppresses the firing of TG neurons, preventing the release of CGRP and alleviating migraine-like pain phenotypes in preclinical models. In vivo studies have demonstrated that this compound can reverse mechanical allodynia in rodent models of migraine with an efficacy comparable to established CGRP receptor antagonists.

Mechanism of Action: Signaling Pathway

This compound prevents migraine pain by reducing trigeminal neuron excitability. Migraine triggers, such as nitric oxide (NO) donors, depolarize these neurons, causing them to fire and release CGRP, which leads to pain and sensitization. This compound activates TREK1/2 potassium channels, increasing K+ efflux. This hyperpolarizes the neuron, making it less likely to fire in response to stimuli, thereby inhibiting CGRP release and preventing the downstream pain signaling cascade.

Experimental Protocol: NO Donor-Induced Migraine Model in Rats

This protocol details the induction of a chronic migraine-like phenotype in rats using repeated injections of the nitric oxide (NO) donor Isosorbide Dinitrate (ISDN) and subsequent assessment of the therapeutic effect of this compound. The primary endpoint is the measurement of facial mechanical allodynia, a reliable indicator of trigeminal sensitization.

Materials:

-

This compound (soluble to 100 mM in DMSO)

-

Isosorbide Dinitrate (ISDN)

-

Vehicle solution (Saline + 0.1% DMSO)

-

Von Frey Filaments

-

Adult male rats

-

Standard animal housing and handling equipment

Experimental Workflow:

References

Application Notes and Protocols for ML67-33 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1] These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential of cells, thereby regulating cellular excitability. Their activation leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This modulation of cellular excitability makes TREK channels attractive therapeutic targets for a variety of conditions, including pain, inflammation, and neurological disorders. These application notes provide an overview of the recommended uses of this compound in cell culture, including effective concentrations, and detailed protocols for relevant assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound on K2P Channels

| Channel Target | Experimental System | EC50 (μM) | Reference |

| TREK-1 (K2P2.1) | Xenopus oocytes | 21.8 - 29.4 | [1] |

| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 | [1] |

| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 |

Table 2: Recommended Concentration Ranges for Cell Culture Applications

| Cell Type | Application | Recommended Concentration (μM) | Treatment Duration | Expected Effect |

| Primary Human Alveolar Epithelial Cells (HAEC) | Reduction of inflammatory cytokine secretion | 10 - 30 | 6 - 24 hours | Decreased secretion of IL-6 and IP-10/CXCL-10. |

| Trigeminal Ganglion (TG) Neurons | Reduction of neuronal excitability | 10 - 50 | Acute (minutes) | Decreased neuronal firing and hyperpolarization. |

| HEK293 cells (expressing TREK-1) | Channel activation studies | 10 - 100 | Acute (minutes) to 24 hours | Increased potassium currents. |

Signaling Pathways

Activation of TREK-1 channels by this compound leads to membrane hyperpolarization due to potassium ion efflux. This change in membrane potential can influence various downstream signaling pathways. Notably, TREK-1 activation has been shown to modulate inflammatory responses by affecting the NF-κB and RIG-I signaling cascades.

Caption: Signaling pathway of this compound via TREK-1 activation.

Experimental Protocols

Protocol 1: Assessment of Neuronal Excitability in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure the effect of this compound on the excitability of primary DRG neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary DRG neuron culture

-

This compound stock solution (10 mM in DMSO)

-

External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare fresh dilutions of this compound in the external recording solution to final concentrations of 10, 30, and 100 µM.

-

Culture primary DRG neurons on glass coverslips suitable for microscopy.

-

Transfer a coverslip with adherent neurons to the recording chamber and perfuse with the external recording solution.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing frequency.

-

Perfuse the chamber with the this compound containing external solution, starting with the lowest concentration.

-

Repeat the current injection protocol to measure changes in firing frequency in the presence of this compound.

-

Wash out the compound with the external recording solution and ensure the neuron's firing properties return to baseline.

-

Repeat steps 6-8 for increasing concentrations of this compound.

Caption: Workflow for assessing this compound's effect on DRG neuron excitability.

Protocol 2: Cell Viability Assay using MTT

This protocol is for determining the effect of this compound on the viability of a chosen cell line.

Materials:

-

Adherent cell line of interest (e.g., HEK293, A549)

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) at the highest equivalent concentration.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol details the detection of changes in the phosphorylation status of key proteins in the NF-κB pathway following this compound treatment.

Materials:

-

Cell line of interest cultured in 6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 1, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for ML67-33 Administration in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are key regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, thereby reducing neuronal firing.[3][4] This mechanism makes TREK channel activators like this compound promising therapeutic candidates for the management of various pain states.[5] Preclinical studies have demonstrated the efficacy of this compound in a rodent model of migraine, suggesting its potential as a novel analgesic.

These application notes provide detailed protocols for the administration of this compound in a rodent model of migraine-like pain, based on published research. Additionally, recommendations are provided for adapting these protocols for use in inflammatory and neuropathic pain models.

Compound Information

| Property | Value | Reference |

| Molecular Weight | 374.27 g/mol | |

| Formula | C₁₈H₁₇Cl₂N₅ | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Purity | ≥98% | |

| CAS Number | 1443290-89-8 |

Mechanism of Action Signaling Pathway

Caption: Signaling pathway of this compound in inducing analgesia.

Experimental Protocols

Migraine-Like Pain Model (Nitric Oxide Donor-Induced)

This protocol is based on the study by Prado et al. (2021), which demonstrated the efficacy of this compound in a mouse model of chronic migraine induced by isosorbide (B1672297) dinitrate (ISDN).

Experimental Workflow:

Caption: Experimental workflow for the ISDN-induced migraine model.

Materials:

-

This compound

-

Isosorbide dinitrate (ISDN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saline (0.9% NaCl)

-

Male C57BL/6J mice (8-12 weeks old)

-

Von Frey esthesiometer

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in saline to a final concentration of 0.1% DMSO. The final concentration of this compound should be such that a 1 mg/kg dose can be administered in a reasonable injection volume (e.g., 10 ml/kg).

-

Prepare the vehicle control solution with the same final concentration of DMSO (0.1%) in saline.

-

Prepare a 1 mg/ml solution of ISDN in saline for a 10 mg/kg injection volume of 10 ml/kg.

-

-

Induction of Migraine-Like Phenotype:

-

For four consecutive days, administer ISDN (10 mg/kg) via intraperitoneal (i.p.) injection to the mice.

-

-

Pain Assessment (Mechanical Allodynia):

-

Prior to each ISDN injection, measure the baseline paw withdrawal mechanical threshold using a dynamic von Frey esthesiometer. This allows for the assessment of the development of cutaneous allodynia.

-

-

This compound Administration:

-

On the fifth day, following the final baseline measurement, administer a single i.p. injection of this compound (1 mg/kg) or the vehicle control.

-

-

Post-Treatment Pain Assessment:

-

Measure the paw withdrawal mechanical threshold every 30 minutes for a duration of 3 hours post-administration of this compound or vehicle.

-

Quantitative Data Summary (from Prado et al., 2021):

| Treatment Group | Paw Withdrawal Threshold (g) at 2h post-injection |

| Vehicle | ~2.5 g |

| This compound (1 mg/kg, i.p.) | ~4.5 g |

Note: These are approximate values read from the graphical data in the cited paper and serve for illustrative purposes.

Adaptation for Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA)

Rationale: The activation of TREK channels is expected to reduce neuronal hyperexcitability associated with inflammation.

Suggested Protocol:

-

Induction of Inflammation:

-

Induce localized inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rodent.

-

-

Pain Assessment:

-

Measure baseline mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) before CFA injection.

-

Re-assess pain thresholds at a time point when inflammation and hyperalgesia are well-developed (e.g., 24 hours post-CFA).

-

-

This compound Administration:

-

Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

-

-

Post-Treatment Pain Assessment:

-

Measure mechanical and thermal thresholds at various time points after this compound administration (e.g., 30, 60, 120, 180 minutes) to determine the onset and duration of the analgesic effect.

-

Adaptation for Neuropathic Pain Models (e.g., Spared Nerve Injury - SNI)

Rationale: TREK channel activation may counteract the ectopic discharges and central sensitization that characterize neuropathic pain.

Suggested Protocol:

-

Induction of Neuropathic Pain:

-

Perform the Spared Nerve Injury (SNI) surgery on one hind limb of the rodent.

-

-

Pain Assessment:

-

Allow for the development of neuropathic pain, typically assessing baseline mechanical allodynia (von Frey test) starting 7-14 days post-surgery.

-

-

This compound Administration:

-

Once a stable neuropathic pain phenotype is established, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

-

-

Post-Treatment Pain Assessment:

-

Measure mechanical allodynia at multiple time points following drug administration to evaluate the efficacy of this compound in reversing nerve injury-induced hypersensitivity.

-

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of TREK channels in various pain modalities. The provided protocols, based on published literature and established pain models, offer a starting point for researchers to explore the analgesic potential of this compound. Careful consideration of the specific pain model, appropriate behavioral assays, and dose-response relationships will be crucial for successful in vivo studies.

References

- 1. TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neurology.org [neurology.org]

- 4. Contribution of Neuronal and Glial Two-Pore-Domain Potassium Channels in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two‐pore domain potassium channels: emerging targets for novel analgesic drugs: IUPHAR Review 26 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Measuring ML67-33 Effects on Ion Channel Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective activator of the two-pore domain potassium (K2P) channel family, specifically targeting TREK-1 (K₂P2.1), TREK-2 (K₂P10.1), and TRAAK (K₂P4.1) channels.[1][2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered therapeutic targets for conditions such as migraine.[1][2] this compound activates these channels by acting on the extracellular C-type gate through a novel mechanism, leading to an increase in potassium currents. This document provides detailed protocols for measuring the effects of this compound on ion channel currents using common electrophysiological techniques.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on various K2P channels. This data is essential for designing experiments and interpreting results.

| Channel | Expression System | EC₅₀ (µM) | Reference |

| K₂P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |

| K₂P2.1 (TREK-1) | HEK293 cells | 9.7 | |

| K₂P2.1 (TREK-1) | Cell-free | 36.3 | |

| K₂P10.1 (TREK-2) | Xenopus oocytes | 30.2 | |

| K₂P4.1 (TRAAK) | Xenopus oocytes | 27.3 |

Signaling Pathway

The primary mechanism of action of this compound is the direct activation of TREK-1, TREK-2, and TRAAK channels. This leads to an increase in potassium efflux, hyperpolarizing the cell membrane and reducing cellular excitability. Downstream effects of TREK-1 activation have been linked to the modulation of signaling pathways such as NF-κB and RIG-1 in specific contexts like inflammation, although this is not a direct signaling cascade initiated by the channel itself.

Experimental Protocols

Two primary electrophysiological techniques are recommended for characterizing the effects of this compound: Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes and whole-cell patch-clamp recordings from mammalian cells.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is ideal for characterizing the basic pharmacological properties of this compound on heterologously expressed K2P channels.

Experimental Workflow:

Materials:

-

Xenopus laevis oocytes

-

cRNA for the K2P channel of interest (e.g., TREK-1, TREK-2, or TRAAK)

-

TEVC setup (amplifier, micromanipulators, recording chamber)

-

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

-

This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Oocyte Preparation:

-

Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the desired K2P channel.

-

Incubate the oocytes for 2-5 days at 18°C in ND96 solution supplemented with penicillin and streptomycin.

-

-

TEVC Recording:

-

Place a single oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -150 mV to +50 mV over 500 ms) to elicit channel currents.

-

Record baseline currents in the absence of this compound.

-

Prepare serial dilutions of this compound in ND96 solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Perfuse the oocyte with increasing concentrations of this compound and record the currents at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.

-

Normalize the current potentiation to the baseline current.

-

Plot the normalized current potentiation against the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

-

Protocol 2: Whole-Cell Patch-Clamp of Mammalian Cells

This technique allows for the study of this compound effects on K2P channels in a more physiologically relevant system, such as HEK293 cells transiently or stably expressing the channel of interest, or in native cells like trigeminal ganglion neurons.

Experimental Workflow:

Materials:

-

Mammalian cells expressing the K2P channel of interest (e.g., HEK293-TREK-1)

-

Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)

-

Borosilicate glass capillaries for pulling patch pipettes (3-5 MΩ resistance)

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

-

Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Cell Preparation:

-

Culture cells under standard conditions.

-

If using transient transfection, transfect cells with the K2P channel plasmid DNA 24-48 hours before the experiment.

-

Plate cells on glass coverslips for recording.

-

-

Whole-Cell Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a patch pipette and fill it with intracellular solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-